molecular formula C13H18N2O4 B1403049 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester CAS No. 1078129-19-7

5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester

Cat. No. B1403049
M. Wt: 266.29 g/mol
InChI Key: KSRCCJRSTPEZHE-UHFFFAOYSA-N
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Description

5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 1078129-19-7 . It has a molecular weight of 266.3 . The IUPAC name for this compound is ethyl 5-((tert-butoxycarbonyl)amino)picolinate . It is a beige solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a beige solid at room temperature . It has a molecular weight of 266.3 .

Scientific Research Applications

Chemical Synthesis and Reactivity

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in organic synthesis. This functionality allows for selective deprotection under mild acidic conditions, making compounds with this group valuable intermediates in the synthesis of complex molecules. For example, studies on the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters have shown that such structures can undergo transformation to nitriles or be deprotected to carboxylic acids under specific conditions, demonstrating the versatile reactivity of pyridine-containing esters in synthetic chemistry (Kim et al., 2001).

Catalysis and Material Science

In the realm of catalysis and material science, the pyridine moiety, often found in structures similar to the compound , is known for its coordination properties, which can be utilized in the development of catalytic systems. For instance, palladium catalysts featuring pyridylphosphine ligands have shown high activity and efficiency in alkoxycarbonylation reactions of alkenes, indicating the potential of pyridine derivatives in facilitating industrially relevant transformations (Dong et al., 2017).

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, such as those containing pyridine rings, play a crucial role in the design and synthesis of pharmaceuticals and biologically active molecules. The structural features of pyridine, including its electronic properties and ability to participate in hydrogen bonding, make it a valuable scaffold in medicinal chemistry. Research on the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogues of penicillin showcases the application of complex esters in the generation of biologically relevant structures, hinting at the utility of compounds like 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester in drug discovery and development processes (Martyres et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . The precautionary statements are P261, P302+P352, P280, and P305 +P351+P338 .

properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRCCJRSTPEZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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